1-Acetyl-4-methylpiperazine hydrochloride is a chemical compound with the formula CHClNO. It is recognized for its role as a structural analog of acetylcholine and functions primarily as an agonist for nicotinic acetylcholine receptors (nAChRs) . This compound is utilized extensively in pharmaceutical research and development, particularly in the synthesis of various therapeutic agents.
1-Acetyl-4-methylpiperazine hydrochloride belongs to the class of piperazine derivatives, which are cyclic amines commonly used in medicinal chemistry. Its classification as a hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications . The compound is cataloged under the CAS number 144205-68-5, indicating its unique identification in chemical databases .
The synthesis of 1-acetyl-4-methylpiperazine hydrochloride can be achieved through several methods, including traditional organic synthesis techniques and modern approaches such as microwave-assisted synthesis.
The molecular structure of 1-acetyl-4-methylpiperazine hydrochloride features a piperazine ring substituted with an acetyl group at one nitrogen atom and a methyl group at the fourth position.
1-Acetyl-4-methylpiperazine hydrochloride participates in various chemical reactions typical of piperazine derivatives.
As an agonist of nicotinic acetylcholine receptors, 1-acetyl-4-methylpiperazine hydrochloride mimics the action of acetylcholine, leading to receptor activation.
The physical and chemical properties of 1-acetyl-4-methylpiperazine hydrochloride are crucial for its application in pharmaceuticals.
These properties make it an attractive candidate for drug formulation processes.
1-Acetyl-4-methylpiperazine hydrochloride is primarily used in scientific research and pharmaceutical development.
1-Acetyl-4-methylpiperazine hydrochloride (AMP HCl) is a structurally defined nicotinic acetylcholine receptor (nAChR) agonist that directly engages with cholinergic signaling pathways. As a synthetic analog of acetylcholine, AMP HCl binds to and activates nAChRs, triggering downstream physiological responses. Ligand-binding studies demonstrate that AMP methiodide (a quaternary ammonium derivative) exhibits high-affinity binding to nAChRs in rat brain membranes, with potent inhibition of both [³H]-(-)-nicotine and [¹²⁵I]-α-bungarotoxin binding sites [1]. This indicates AMP's capacity to interact with diverse nAChR subtypes, including both high-affinity neuronal receptors (typically recognized by nicotine) and α7 homomeric receptors or muscle-type receptors (recognized by α-bungarotoxin).
The functional agonist activity of AMP HCl is evidenced through in vivo behavioral studies. Administration of AMP HCl significantly reduces locomotor activity in experimentally naive rats. Crucially, this behavioral suppression is blocked by pre-treatment with the non-competitive nAChR antagonist mecamylamine, confirming the effects are mediated specifically through nAChR activation rather than off-target mechanisms [1]. This pharmacological profile establishes AMP HCl as a functional tool for probing central nicotinic cholinergic systems. Notably, the potency of AMP HCl in binding and functional assays is approximately 100-fold lower than its methiodide salt form, highlighting the influence of molecular charge and blood-brain barrier penetration on its efficacy [1] [3].
AMP HCl (molecular formula: C₇H₁₅ClN₂O; molecular weight: 178.66 g/mol) functions as a structural analog of acetylcholine (ACh), preserving key pharmacophoric elements essential for nAChR interaction while incorporating modifications that alter its pharmacokinetic and pharmacodynamic properties [4] [7]. The molecule features a piperazine ring substituted with a methyl group at one nitrogen and an acetyl group at the other nitrogen. This configuration mimics the positively charged ammonium head and carbonyl moiety of ACh, albeit within a constrained cyclic structure that confers greater metabolic stability and distinct receptor interaction dynamics.
Table 1: Comparative Molecular Properties of AMP HCl and Acetylcholine
Property | AMP HCl | Acetylcholine |
---|---|---|
Molecular Formula | C₇H₁₅ClN₂O | C₇H₁₆NO₂⁺ |
Molecular Weight (g/mol) | 178.66 | 146.21 |
Hydrogen Bond Donors | 1 (HCl) | 0 |
Hydrogen Bond Acceptors | 2 | 2 |
Key Structural Features | Piperazine ring, acetyl group, methyl group, HCl salt | Ester linkage, quaternary ammonium, choline backbone |
Water Solubility | High (~50 mM) [7] | Very High |
SMILES Notation | CC(=O)N1CCN(CC1)C.Cl [4] [7] | CC(=O)OCCN+(C)C |
The binding dynamics of AMP HCl to nAChRs involve specific interactions with the orthosteric binding site. Unlike (-)-nicotine, AMP HCl displays atypical efficacy profiles across different behavioral paradigms. For instance, in rats chronically treated with (-)-nicotine, AMP HCl fails to consistently elevate locomotor activity to the same magnitude as nicotine itself [1]. Furthermore, in rats trained to discriminate nicotine from saline, only partial generalization occurs to AMP HCl, and this is observed exclusively at doses that concurrently suppress response rates [1]. This suggests that while AMP HCl binds nAChRs, its conformational induction of receptor activation states differs from nicotine, leading to distinct patterns of neuronal activation and functional outcomes. The presence of the methylpiperazine moiety likely alters the orientation and stability within the binding pocket compared to smaller nicotinic agonists.
AMP HCl exhibits discernible, though not absolute, subtype selectivity within the nAChR family. Binding studies indicate significant affinity for the predominant neuronal α4β2 nAChR subtype, which is critically involved in cognition, reinforcement, and neurotransmitter release modulation [8]. This affinity profile positions AMP HCl as a useful probe for investigating the roles of specific nAChR subtypes in central nervous system function. However, its capacity to also inhibit [¹²⁵I]-α-bungarotoxin binding underscores its additional interaction with α7-containing or muscle-type receptors, indicating a broader, albeit tiered, binding profile compared to highly subtype-selective agonists [1].
Table 2: Binding Affinity Profile of AMP Derivatives
Ligand Target | AMP Methiodide | AMP HCl | (-)-Nicotine |
---|---|---|---|
[³H]-(-)-Nicotine Binding (Rat Brain P2 Membranes) | High affinity (IC₅₀ in nM range) [1] | ~100x lower affinity than methiodide [1] | Reference agonist |
[¹²⁵I]-α-Bungarotoxin Binding (Rat Brain) | Potent inhibition [1] | Not reported | Weak or negligible |
[¹²⁵I]-α-Bungarotoxin Binding (Rat Muscle) | Potent inhibition [1] | Not reported | Weak or negligible |
Functional Potency (Locomotor Activity Suppression) | Not tested | Moderate [1] | Moderate/High |
The functional implications of AMP HCl's binding profile are multifaceted. Its reduced efficacy in stimulating locomotor activity in nicotine-sensitized rats, coupled with its rate-suppressing effects in discrimination paradigms, suggests it may function as a partial agonist at specific nAChR subtypes critical for these behaviors, particularly compared to the full agonist effects of nicotine [1]. This partial or differential activation profile makes AMP HCl valuable for dissecting the contributions of specific nAChR subtypes to complex behaviors and neuroadaptive processes. For instance, research indicates AMP HCl and similar analogs are employed to study nAChR roles in learning and memory processes and the pathophysiology of neurodegenerative disorders like Alzheimer's disease, where α4β2 and α7 subtypes are heavily implicated [8]. Furthermore, AMP HCl's distinct profile highlights the pharmacological diversity achievable through structural modifications of the piperazine core, enabling the development of more selective nAChR ligands for research and potential therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7